2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride
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Overview
Description
2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride is a chemical compound that belongs to the pyrimidine class. This compound is characterized by the presence of a methylsulfanyl group at the second position and a piperidin-2-ylmethoxy group at the fourth position of the pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperidin-2-ylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with piperidin-2-ylmethanol under basic conditions to form the desired ether linkage.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure consistency and efficiency.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The piperidin-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-4-(piperidin-3-ylmethoxy)-pyrimidine hydrochloride
- 2-Methylsulfanyl-4-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride
Uniqueness
2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The position of the piperidin-2-ylmethoxy group can significantly influence the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-methylsulfanyl-4-(piperidin-2-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS.ClH/c1-16-11-13-7-5-10(14-11)15-8-9-4-2-3-6-12-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYAHUTYBTOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)OCC2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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